The compound "3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol" is a molecule of significant interest in the field of medicinal chemistry, particularly in the context of developing therapeutic agents for cocaine abuse. Research has focused on the synthesis and biological characterization of various analogues with the aim of finding potent and selective ligands for the dopamine transporter (DAT), which is a key target in the treatment of cocaine addiction. The papers provided delve into the synthesis, stereochemistry, and biological activity of these compounds, offering insights into their potential applications in treating neurological disorders.
The most direct application of these compounds is in the development of therapeutic agents for cocaine abuse. Compounds such as those described in the papers have been evaluated for their ability to decrease cocaine-maintained behavior in preclinical models. Notably, intramuscular injections of certain analogues have been shown to eliminate cocaine-maintained behavior for extended periods, indicating their potential as long-acting treatments for cocaine addiction1.
Beyond cocaine abuse, these molecules have potential applications in treating a range of neurological disorders. Due to their activity toward monoamine transporters, they may be useful in addressing conditions such as depression and attention deficit hyperactivity disorder (ADHD), where dysregulation of monoamine neurotransmitters is implicated2. The varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, depending on the stereochemistry of the compounds, suggest that they could be tailored to target specific neurotransmitter systems.
The research into these compounds contributes to the broader field of drug development, particularly in the realm of addiction and neurological disorders. The synthesis of optically pure enantiomers and the exploration of their pharmacological profiles provide a foundation for the design of more effective and selective therapeutic agents. The findings from these studies could inform the development of novel medications with improved efficacy and reduced side effects34.
MDL 105725 was originally developed by the pharmaceutical company Merck & Co. as part of a series of compounds aimed at modulating serotonin receptor activity. The compound is synthesized through various chemical processes that ensure high purity and efficacy for research purposes.
(+)-MDL 105725 is classified as a serotonin receptor antagonist, specifically targeting the 5-HT_2A subtype. Its classification places it within the broader category of psychoactive substances, which are compounds that affect mood, perception, or behavior through their action on neurotransmitter systems.
The synthesis of (+)-MDL 105725 can be achieved through several methods, predominantly involving multi-step organic reactions. A notable synthesis route involves the use of specific precursors that undergo functional group transformations to yield the final product.
Technical Details:
The molecular formula for (+)-MDL 105725 is C_19H_22N_2O_2S. The structure features a phenolic moiety, a sulfonamide group, and an ethyl side chain, contributing to its receptor-binding properties.
Data:
(+)-MDL 105725 participates in various chemical reactions that are critical for its synthesis and modification.
Technical Details:
The mechanism of action for (+)-MDL 105725 involves its competitive antagonism at the serotonin 5-HT_2A receptor sites in the brain. By binding to these receptors, it prevents serotonin from exerting its effects, thereby modulating neurotransmission.
Data:
(+)-MDL 105725 is primarily utilized in scientific research focused on:
(+)-MDL 105725, chemically designated as (S)-3-1-[2-(4-fluorophenyl)ethyl]piperidin-4-ylmethyl]-2-methoxyphenol, possesses the molecular formula C₂₁H₂₆FNO₃ and a molecular weight of 359.43 g/mol [1] [3] [7]. This compound is characterized as the de-O-methylated active metabolite of the selective serotonin 5-hydroxytryptamine-2A (5-HT₂A) receptor antagonist MDL 100,907 [1] [3] [7]. The stereochemical designation "(+)" corresponds specifically to the (S)-enantiomer at the chiral hydroxymethyl carbon adjacent to the piperidine ring, a critical feature governing its biological activity and receptor interaction [3]. This absolute configuration is unambiguously defined in the International Union of Pure and Applied Chemistry (IUPAC) name and confirmed via stereospecific synthesis and analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy [3] [6]. The presence of the 4-fluorophenethyl moiety attached to the piperidine nitrogen and the ortho-methoxy, meta-hydroxy substitution pattern on the pendant phenyl ring are essential structural elements contributing to its affinity for the 5-HT₂A receptor [1] [7].
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | (S)-3-1-[2-(4-fluorophenyl)ethyl]piperidin-4-ylmethyl]-2-methoxyphenol | [3] |
Molecular Formula | C₂₁H₂₆FNO₃ | [1] [3] |
Molecular Weight | 359.43 g/mol | [1] [3] |
CAS Registry Number | 311348-81-9 | [3] [6] |
Enantiomeric Form | (S)-(+) | [3] |
Category | 5-HT₂A Receptor Antagonist (Metabolite) | [1] [3] |
While explicit single-crystal X-ray diffraction (XRD) data for (+)-MDL 105725 is not detailed within the provided sources, its three-dimensional conformation can be inferred through computational chemistry and comparative structural analysis. The molecule features several key structural elements influencing its bioactive conformation:
Predicted physicochemical properties further support the compound's behavior:
(+)-MDL 105725 holds a close structural relationship to its parent compound, MDL 100,907, and serves as a precursor for novel positron emission tomography (PET) ligands. Key structural comparisons are outlined below:
Relationship to MDL 100,907: (+)-MDL 105725 differs from MDL 100,907 solely by the absence of a methyl group on the phenyl ring oxygen (O-demethylation). MDL 100,907 possesses a 2,3-dimethoxyphenyl moiety, while (+)-MDL 105725 has a 2-methoxy-3-hydroxyphenyl group [1] [3] [6]. This metabolic demethylation converts the methyl ether in MDL 100,907 to a phenol in (+)-MDL 105725. Despite this modification, (+)-MDL 105725 retains significant 5-HT₂A receptor affinity, acting as an active metabolite. However, studies indicate its blood-brain barrier (BBB) permeability is approximately 4-fold lower than MDL 100,907, limiting its relative contribution to central receptor occupancy in vivo after administration of the parent drug [3]. This reduced BBB penetration is likely due to the increased polarity (lower LogP) imparted by the phenolic hydroxyl group.
Role as Precursor for PET Ligands: The phenolic hydroxyl group in (+)-MDL 105725 is strategically utilized for radiolabeling. It serves as the key chemical handle for synthesizing fluorine-18 labeled PET tracers designed as improved analogues of [¹¹C]MDL 100,907. The most prominent examples are [¹⁸F]MH.MZ and its enantiomerically pure counterpart (R)-[¹⁸F]MH.MZ:
Compound | Core Structural Feature (vs. MDL 100,907) | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Key Properties/Notes | Source |
---|---|---|---|---|
MDL 100,907 | Reference Compound (2,3-Dimethoxyphenyl) | 0.1 - 0.2 (Human, in vivo PET) | High BBB penetration; Gold standard selectivity; Slow kinetics for PET | [5] [7] |
(+)-MDL 105725 | O-Demethylated Metabolite (3-Hydroxy-2-methoxyphenyl) | ~9.0 (Inferred from [¹⁸F]MH.MZ synth.) | Active metabolite; ~4x lower BBB penetration than parent; Precursor for PET tracers | [1] [3] [7] |
[¹⁸F]MH.MZ (Racemic) | 2-(2-¹⁸F-Fluoroethoxy)-3-methoxyphenyl | 3.0 - 9.0 | PET tracer; Synthesized from (±)-MDL 105725 + [¹⁸F]FETos; Sensitive to P-gp efflux | [1] [2] [7] |
(R)-[¹⁸F]MH.MZ | 2-(2-¹⁸F-Fluoroethoxy)-3-methoxyphenyl (Pure R) | 0.72 | PET tracer; Synthesized from (R)-MDL 105725 analogue + [¹⁸F]FETos; Highest affinity derivative | [2] |
[¹⁸F]DD-1 | Structural analogue (Precise structure not detailed) | 3.23 | PET tracer; Lower affinity than (R)-[¹⁸F]MH.MZ | [2] |
Figure 1: Metabolic and Synthetic Relationship to MDL 100,907 and PET Tracers
MDL 100,907 (Parent Drug: 2,3-Dimethoxy)|| Metabolic O-Demethylationv(+)-MDL 105725 (Active Metabolite: 3-Hydroxy-2-methoxy)|| Radiosynthesis (Alkylation with [¹⁸F]FETos)v[¹⁸F]MH.MZ (Racemic PET Tracer: 2-(2-¹⁸F-Fluoroethoxy)-3-methoxy)|| Resolution / Enantioselective Synthesisv(R)-[¹⁸F]MH.MZ (Enantiopure PET Tracer)
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3